molecular formula C18H15FN2O3S B2779925 N'-[(4-fluorophenyl)methyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide CAS No. 2380058-35-3

N'-[(4-fluorophenyl)methyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2779925
CAS No.: 2380058-35-3
M. Wt: 358.39
InChI Key: VSIFCKBNNQDDBZ-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a furan ring, and a thiophene ring, all of which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable amine to form the fluorophenyl intermediate.

    Coupling with furan and thiophene derivatives: The fluorophenyl intermediate is then coupled with furan-2-yl and thiophen-2-yl derivatives using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine.

    Formation of the oxamide bond: The final step involves the formation of the oxamide bond through the reaction of the coupled intermediate with oxalyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

    3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide: Used in the synthesis of spirocyclic derivatives with potential biological activities.

Uniqueness

N-[(4-Fluorophenyl)methyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide stands out due to its unique combination of fluorophenyl, furan, and thiophene rings, which confer distinct chemical properties and potential biological activities

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-14-5-3-12(4-6-14)9-20-17(22)18(23)21-10-15-8-13(11-25-15)16-2-1-7-24-16/h1-8,11H,9-10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIFCKBNNQDDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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